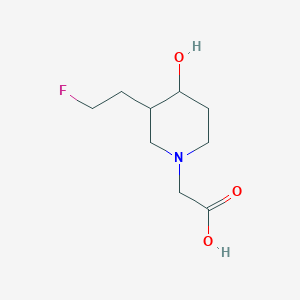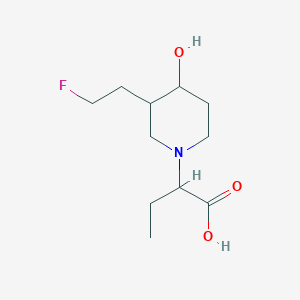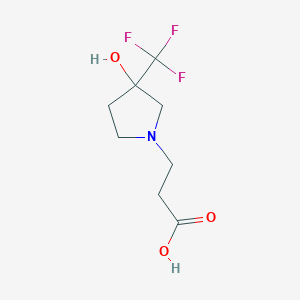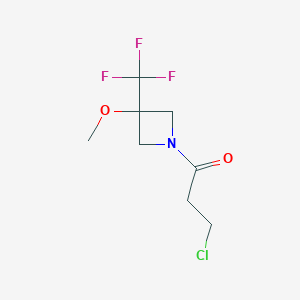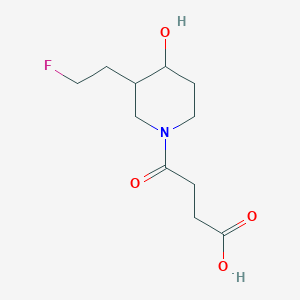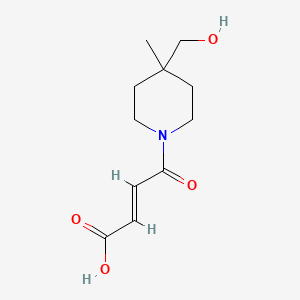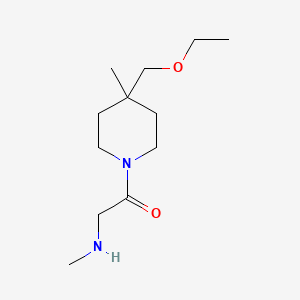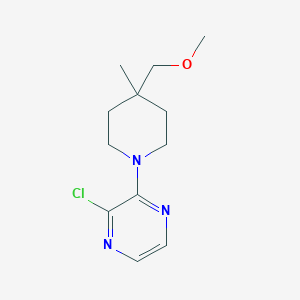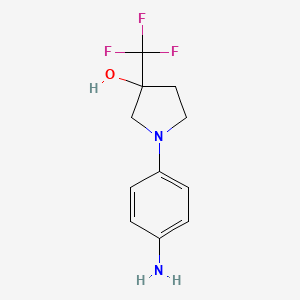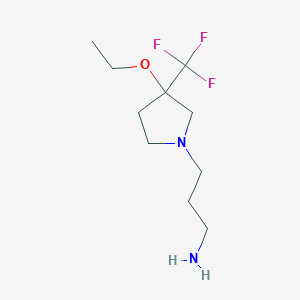
Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
Descripción general
Descripción
“Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an ethyl ester group attached to the 4-position and a cyclopropylmethyl group attached to the 6-position of the pyrimidine ring. It also has a methyl group attached to the 2-position of the pyrimidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, followed by the attachment of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The cyclopropylmethyl group would be attached to the 6-position, the ethyl ester group to the 4-position, and the methyl group to the 2-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The ester could undergo hydrolysis, transesterification, or reduction reactions. The pyrimidine ring could participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the ester group could make it polar and potentially increase its boiling point compared to a similar-sized hydrocarbon .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial Activity : The synthesis of pyrimidine derivatives and their evaluation for antimicrobial properties have been explored. For example, a study on the synthesis and antimicrobial evaluation of some pyrimidine glycosides demonstrates the chemical reactivity of pyrimidine carboxylate derivatives towards creating compounds with potential antimicrobial activities (El‐Sayed et al., 2008).
Synthetic Methodologies : The development of synthetic methodologies for creating highly functionalized tetrahydropyridines through [4 + 2] annulation reactions showcases the versatility of pyrimidine carboxylate derivatives in organic synthesis (Zhu et al., 2003).
Pharmacological Activities : Research into derivatives of pyrimidine for pharmacological applications, such as the synthesis and properties of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives, indicates their potential for analgesic, antiinflammatory, and immunosuppressive activities (Malinka et al., 1989).
Nonlinear Optical Properties : A study on the synthesis, structural, spectroscopic characterization, and evaluation of nonlinear optical properties of a novel potential HIV-1 protease inhibitor highlights the application of pyrimidine derivatives in materials science (Pekparlak et al., 2020).
Cytotoxic Activity : The synthesis and cytotoxic activity evaluation of novel 5-methyl-4-thiopyrimidine derivatives against various cancer cell lines show the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)11-7-10(6-9-4-5-9)13-8(2)14-11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANRIWGVZUPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



